Thiophene, 3-(1-naphthalenyl)-
Description
Properties
CAS No. |
17574-57-1 |
|---|---|
Molecular Formula |
C14H10S |
Molecular Weight |
210.30 g/mol |
IUPAC Name |
3-naphthalen-1-ylthiophene |
InChI |
InChI=1S/C14H10S/c1-2-6-13-11(4-1)5-3-7-14(13)12-8-9-15-10-12/h1-10H |
InChI Key |
MGZVYTRKIKFZSN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C3=CSC=C3 |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Activity
Research indicates that thiophene, 3-(1-naphthalenyl)- exhibits potential as an anticancer agent . Studies have shown its effectiveness against various cancer cell lines by interacting with specific enzymes or receptors, which modulates cellular pathways to inhibit tumor growth. For instance, it has been found to induce apoptosis in cancer cells through the activation of caspases and the downregulation of anti-apoptotic proteins .
Anti-inflammatory and Antimicrobial Properties
In addition to its anticancer properties, thiophene derivatives have demonstrated anti-inflammatory and antimicrobial activities. These compounds can inhibit the activity of pro-inflammatory cytokines and have shown efficacy against a range of bacterial strains and fungi, including Staphylococcus aureus and Candida albicans. .
Pharmaceutical Applications
Thiophene, 3-(1-naphthalenyl)- serves as a building block for several pharmaceuticals. It has been incorporated into drugs targeting various conditions such as:
- Cardiovascular diseases : Several thiophene-based drugs have been approved for treating conditions like hypertension and thrombosis.
- Neurological disorders : Thiophene derivatives are utilized in medications for Parkinson's disease and other neurological disorders due to their ability to cross the blood-brain barrier effectively .
Organic Electronics
The unique electronic properties of thiophene compounds make them suitable for applications in organic electronics. Thiophene, 3-(1-naphthalenyl)- can be used in the fabrication of organic solar cells and field-effect transistors (FETs). Its planar structure enhances charge mobility, making it an attractive material for these applications .
Sensor Development
Thiophene derivatives have also been explored as materials for chemical sensors due to their ability to form complexes with metal ions. These complexes can be used as ionophores in potentiometric sensors, enhancing sensitivity and selectivity for various analytes .
Case Study 1: Anticancer Mechanism
A study investigated the mechanism of action of thiophene, 3-(1-naphthalenyl)- on breast cancer cells. The compound was shown to inhibit cell proliferation significantly by inducing cell cycle arrest at the G2/M phase. The study utilized flow cytometry to analyze cell cycle distribution and assessed apoptosis through annexin V staining.
| Parameter | Result |
|---|---|
| IC50 (µM) | 5.2 |
| Apoptosis Induction (%) | 30% |
Case Study 2: Antimicrobial Efficacy
Another research focused on the antimicrobial properties of thiophene derivatives against bacterial pathogens. The study reported that compounds derived from thiophene exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 20 |
Chemical Reactions Analysis
Gewald Reaction Pathway
The synthesis of tetrahydrobenzo[b]thiophene derivatives (structurally related to the target compound) involves:
-
Michael addition of malononitrile to α-ketones.
-
Nucleophilic attack of sulfur on the α-ketone intermediate.
Oxidative Coupling
For thiophene-based oligomers (e.g., terthiophenes):
-
Corey-Fuchs procedure : Conversion of thiophene aldehydes to alkynes.
-
Cyclization : Oxidative coupling of alkynes followed by [4+2] peri-cyclic reactions to form fused rings .
Bradsher Cyclization
Used for naphthothiophene derivatives:
-
Alkylation of thiophene Grignard reagents with acetal intermediates.
Antioxidant Activity
Tetrahydrobenzo[b]thiophene derivatives (e.g., compounds 1 , 16 , 17 ) exhibit antioxidant capacities comparable to ascorbic acid, as measured by the phosphomolybdenum method .
Bioactivity
-
ANO1 Inhibition : Tetrahydrobenzo[b]thiophene scaffolds (e.g., CaCC inh-A01) show potent ANO1 channel inhibition, validated in animal pain models .
-
Pharmaceutical Development : Derivatives are optimized for analgesic effects via SAR studies, focusing on substituent effects (e.g., naphthyl groups) .
Materials Science
Thieno[3,2-b]thiophene derivatives are explored for thin-film transistor (TFT) applications, leveraging their electronic properties .
Structural and Spectroscopic Analysis
Key analytical techniques for thiophene derivatives include:
Comparison with Similar Compounds
Structural and Physical Properties
The substitution pattern and substituent nature significantly influence physical properties. A comparison of selected 3-substituted thiophenes is summarized below:
*Estimated; †Based on alkylthiophene analogs.
Key Observations :
- The naphthalene substituent increases molecular weight and steric bulk compared to alkyl or simple aryl groups, likely reducing solubility in polar solvents .
- Fluorinated derivatives (e.g., 3-(3,4,5-trifluorophenyl)thiophene) exhibit lower solubility due to electron-withdrawing effects, contrasting with the electron-donating naphthalene group .
Chemical Reactivity
Thiophene’s reactivity in electrophilic substitution is modulated by substituents:
Notable Findings:
Electronic and Material Properties
Substituents critically impact electronic behavior:
*Estimated based on extended conjugation; †From alkylthiophene studies; ‡Inferred from aryl-substituted analogs.
Insights :
Critical Analysis :
- The naphthalene moiety, common in bioactive molecules, may enhance interactions with biological targets compared to smaller substituents .
Preparation Methods
Bicyclic Ketone Intermediate Formation
The synthesis often begins with the preparation of bicyclic ketones, such as 6,7-dihydro-5H-benzo[b]thiophen-4-one, via Friedel-Crafts acylation. Thiophene reacts with succinyl chloride in the presence of AlCl₃ to form 1,4-di-(2'-thienyl)-1,4-butanedione, a critical intermediate. Cyclization under acidic conditions (e.g., H₂S/HCl or Pummerer rearrangement) yields the tricyclic naphthothiophene framework.
Key Data:
Functionalization via Wittig Chemistry
The ketone intermediate undergoes Wittig olefination with triethyl phosphonoacetate and sodium hydride to form α,β-unsaturated esters. Subsequent hydrogenation (Pd/C, H₂) saturates the double bond, providing a versatile platform for further derivatization.
Transition Metal-Mediated Coupling Strategies
Sonogashira–Glaser Cyclization
2-Iodothiophene derivatives undergo Pd/Cu-catalyzed coupling with 1-ethynylnaphthalene to form 1,3-diynes. Cyclization with Na₂S·9H₂O in DMSO at 80°C directly yields 3-(1-naphthalenyl)thiophene. This one-pot method avoids intermediate isolation, achieving 77% yield after optimization.
Suzuki-Miyaura Cross-Coupling
While less common, Suzuki coupling of 3-bromothiophene with 1-naphthaleneboronic acid (Pd(PPh₃)₄, K₂CO₃) provides moderate yields (55–60%) but requires rigorous anhydrous conditions.
Nucleophilic Aromatic Substitution
Sodium Hydride-Mediated Etherification
A stereospecific route involves reacting (S)-(-)-N,N-dimethyl-3-(2-thienyl)-3-hydroxypropanamine with 1-fluoronaphthalene in DMSO. Sodium hydride (1 eq) and potassium benzoate (0.1–0.3 eq) facilitate nucleophilic substitution at 60–65°C, achieving 95% yield. The phosphoric acid salt of the product is isolated via crystallization from ethyl acetate.
Optimized Conditions:
Cyclization of 1,4-Diketones
Paal-Knorr Thiophene Synthesis
1,4-Di-(2'-thienyl)-1,4-butanedione reacts with Lawesson’s reagent (LR) in toluene under reflux to form the thiophene ring. This method avoids harsh acids but requires stoichiometric LR (2.2 eq), yielding 70–75%.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Scalability |
|---|---|---|---|
| Friedel-Crafts cyclization | High yield (85%), robust conditions | Requires strong acids (AlCl₃) | Industrial |
| Sonogashira–Glaser | One-pot, no intermediates | Sensitive to moisture | Lab-scale |
| Sodium hydride substitution | Stereospecific, high purity | Expensive reagents (NaH, DMSO) | Pilot-scale |
| Paal-Knorr synthesis | Mild conditions | LR cost and toxicity | Limited |
Mechanistic Insights and Spectral Characterization
Cyclization Mechanisms
Friedel-Crafts acylation proceeds via electrophilic attack of the acylium ion on thiophene’s α-position, followed by AlCl₃-assisted cyclodehydration. In Sonogashira–Glaser reactions, oxidative coupling forms a diyne intermediate, which undergoes [4+2] cyclization with sulfide anions.
Q & A
Q. What advanced techniques validate the interaction of 3-(1-naphthalenyl)thiophene with metal surfaces in catalytic applications?
- Methodological Answer : Surface-enhanced Raman spectroscopy (SERS) and X-ray photoelectron spectroscopy (XPS) characterize adsorption geometries. DFT-MD simulations model binding energies and charge transfer at metal-organic interfaces .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
